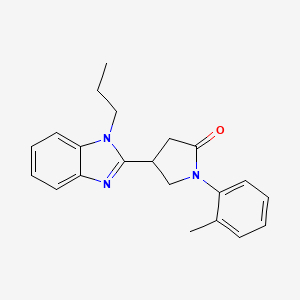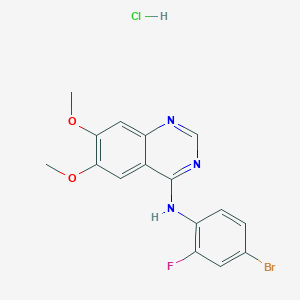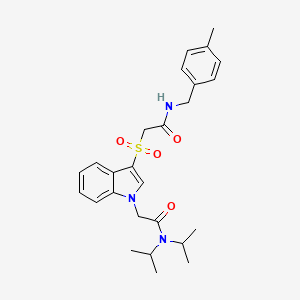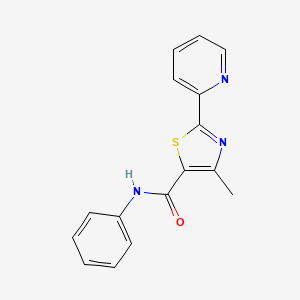
methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H25NO5 and its molecular weight is 383.444. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety, present in this compound, has been widely explored in medicinal chemistry. Researchers have harnessed its potential to develop novel drug scaffolds with diverse activities. Notably, pyrazole derivatives, like the one we’re discussing, serve as crucial pharmacophores. They find applications in anti-inflammatory, analgesic, vasodilator, antidepressant, and even anticancer agents .
Antimicrobial and Antifungal Properties
Hydrazones, a class of compounds that includes our subject, exhibit a broad spectrum of biological and pharmacological activities. Among these, antimicrobial and antifungal properties stand out. Researchers have investigated their potential as agents to combat infections caused by bacteria, fungi, and other pathogens .
Antiviral and Antitubercular Activities
The 1,2,3-triazole-based heterocycles have demonstrated antiviral and antitubercular effects. These compounds could play a role in developing therapies against viral infections (such as HIV) and tuberculosis. Their unique structural features contribute to their bioactivity .
Potential in Cancer Treatment
Given the importance of pyrazole-containing compounds, researchers have explored their use in cancer therapy. Some pyrazole derivatives exhibit cytotoxic effects against cancer cells. While more studies are needed, this compound’s structure suggests it could be a valuable lead for further investigation .
Cytoprotective Properties
Pyrazoles have also been investigated for their cytoprotective effects. These compounds may help protect cells from damage caused by oxidative stress, inflammation, or other harmful factors. The presence of the 1,2,3-triazole moiety adds to their potential in this regard .
Structural Insights and X-ray Diffraction
The newly synthesized heterocycle derived from our compound has been confirmed through X-ray diffraction analysis. Understanding its crystal structure provides valuable insights into its conformation and intermolecular interactions. Such structural information aids in rational drug design and optimization .
Eigenschaften
IUPAC Name |
methyl 4-[[4-(2-methoxyphenyl)oxan-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-26-19-6-4-3-5-18(19)22(11-13-28-14-12-22)15-23-20(24)16-7-9-17(10-8-16)21(25)27-2/h3-10H,11-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUSMQBQEOPFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-6-(2-chlorobenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2778604.png)


![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2778614.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2778619.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B2778624.png)
